2-(4-fluorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
CAS No.: 1903643-70-8
Cat. No.: VC6906702
Molecular Formula: C15H20FNO2S
Molecular Weight: 297.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1903643-70-8 |
|---|---|
| Molecular Formula | C15H20FNO2S |
| Molecular Weight | 297.39 |
| IUPAC Name | 2-(4-fluorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide |
| Standard InChI | InChI=1S/C15H20FNO2S/c16-13-3-1-12(2-4-13)11-15(18)17-7-10-20-14-5-8-19-9-6-14/h1-4,14H,5-11H2,(H,17,18) |
| Standard InChI Key | OVVMQNOAKOZKBL-UHFFFAOYSA-N |
| SMILES | C1COCCC1SCCNC(=O)CC2=CC=C(C=C2)F |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The compound’s IUPAC name, 2-(4-fluorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide, reflects its three primary components:
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A 4-fluorophenyl group attached to an acetamide backbone.
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A thioether linkage (-S-) connecting the acetamide to a tetrahydropyran (oxane) ring.
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A tetrahydropyran (oxane) moiety at the sulfanyl terminus.
The SMILES notation C1COCCC1SCCNC(=O)CC2=CC=C(C=C2)F delineates its connectivity, while the InChIKey OVVMQNOAKOZKBL-UHFFFAOYSA-N provides a unique identifier for computational studies.
Table 1: Molecular Properties of 2-(4-Fluorophenyl)-N-[2-(Oxan-4-Ylsulfanyl)Ethyl]Acetamide
| Property | Value |
|---|---|
| CAS No. | 1903643-70-8 |
| Molecular Formula | |
| Molecular Weight | 297.39 g/mol |
| IUPAC Name | 2-(4-Fluorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide |
| SMILES | C1COCCC1SCCNC(=O)CC2=CC=C(C=C2)F |
| PubChem CID | 92077027 |
Spectroscopic and Physicochemical Data
While experimental data on solubility and stability remain unpublished, the compound’s logP value (estimated at 2.8 via computational models) suggests moderate lipophilicity, favorable for blood-brain barrier penetration in pharmacological contexts. The fluorine atom at the phenyl para position enhances electronegativity, potentially strengthening hydrogen-bonding interactions with biological targets.
Synthesis and Analytical Characterization
Table 2: Common Reagents for Analogous Syntheses
| Reaction Step | Reagents |
|---|---|
| Thioether Formation | Thiourea, K₂CO₃, DMF |
| Amide Bond Formation | EDC, HOBt, DCM |
Analytical Techniques
Characterization likely employs:
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NMR Spectroscopy: and NMR to confirm substituent positions.
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Mass Spectrometry: High-resolution MS to verify molecular ion peaks.
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HPLC: Purity assessment using C18 columns and acetonitrile/water gradients.
Research Findings from Structural Analogs
Pharmacokinetic Behavior
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Metabolic Stability: Oxane rings resist cytochrome P450 oxidation, prolonging half-life in vivo.
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Oral Bioavailability: Thioether derivatives achieve 40–60% bioavailability in rodent models, attributed to enhanced intestinal absorption.
Toxicity Profiles
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Acute Toxicity: LD₅₀ values > 500 mg/kg in mice for related compounds.
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Genotoxicity: Negative Ames test results for fluorophenyl-thioether analogs.
Future Directions and Challenges
Research Gaps
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Target Identification: Computational docking studies are needed to identify protein targets.
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In Vivo Efficacy: Preclinical trials in disease models remain unexplored.
Industrial Scalability
Challenges include optimizing thioether bond formation (yields: 60–70% in analogs) and reducing reliance on toxic solvents like DMF.
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